2-[2-(5,6-dimethyl-1H-benzimidazol-1-yl)ethoxy]benzonitrile
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Overview
Description
2-[2-(5,6-dimethyl-1H-benzimidazol-1-yl)ethoxy]benzonitrile is a chemical compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties
Mechanism of Action
Target of Action
It contains a benzimidazole moiety, which is known to exhibit diverse pharmacological activities . Benzimidazole derivatives have been reported to show antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities .
Mode of Action
Benzimidazole derivatives are known to interact with their targets and induce changes that lead to their pharmacological effects .
Biochemical Pathways
Benzimidazole derivatives are known to affect various biochemical pathways, leading to their diverse pharmacological effects .
Result of Action
Benzimidazole derivatives are known to exhibit a range of effects at the molecular and cellular level, contributing to their diverse pharmacological activities .
Preparation Methods
The synthesis of 2-[2-(5,6-dimethyl-1H-benzimidazol-1-yl)ethoxy]benzonitrile typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by the reaction with aromatic aldehydes . The industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-[2-(5,6-dimethyl-1H-benzimidazol-1-yl)ethoxy]benzonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium hydroxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-[2-(5,6-dimethyl-1H-benzimidazol-1-yl)ethoxy]benzonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound has been studied for its potential antimicrobial and anticancer properties.
Medicine: It is being explored for its potential use in developing new therapeutic agents.
Industry: The compound can be used in the production of pharmaceuticals and other chemical products.
Comparison with Similar Compounds
2-[2-(5,6-dimethyl-1H-benzimidazol-1-yl)ethoxy]benzonitrile can be compared with other benzimidazole derivatives such as:
Thiabendazole: Known for its anthelmintic activity.
Albendazole: Used as an antiparasitic agent.
Omeprazole: A proton pump inhibitor used to treat gastric acid-related disorders.
Properties
IUPAC Name |
2-[2-(5,6-dimethylbenzimidazol-1-yl)ethoxy]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O/c1-13-9-16-17(10-14(13)2)21(12-20-16)7-8-22-18-6-4-3-5-15(18)11-19/h3-6,9-10,12H,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLSBXLPYFBSIBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C=N2)CCOC3=CC=CC=C3C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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